Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
“Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a chemical compound with the molecular weight of 302.4 .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H18N2O2S/c1-20-16(19)14-12-7-8-18(10-13(12)21-15(14)17)9-11-5-3-2-4-6-11/h2-6H,7-10,17H2,1H3
. This code represents the compound’s molecular structure, including the number and arrangement of atoms.
Scientific Research Applications
Synthesis and Chemical Transformations
Several studies have outlined methods for synthesizing diverse heterocyclic structures starting from ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. For instance, reactions with phenylisothiocyanate have led to the formation of thiourea derivatives, which under various conditions can yield different pyridothienopyrimidine derivatives (H. El-Kashef, et al., 2010). Another study demonstrated the use of this compound in a phosphine-catalyzed [4 + 2] annulation, providing a route to synthesize highly functionalized tetrahydropyridines (Xue-Feng Zhu, et al., 2003).
Biological Activity and Pharmacological Potential
Further research has explored the potential biological activities of derivatives synthesized from Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. One area of interest includes the investigation of these compounds as allosteric modulators and antagonists at the A1 adenosine receptor, where structure-activity relationships were explored to understand their interaction with the receptor (L. Aurelio, et al., 2009). This highlights the compound's role in the development of novel orthosteric antagonists for therapeutic applications.
Molecular Structure and Characterization
In-depth studies have also been conducted to characterize the molecular structure and properties of synthesized derivatives, providing insights into their reactivity and potential applications. Crystal structure analyses and spectroscopic characterizations have been fundamental in understanding the interactions and stability of these compounds (Vasu, et al., 2004). These investigations are crucial for designing compounds with desired properties for various scientific and pharmacological applications.
Properties
IUPAC Name |
methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-20-16(19)14-12-7-8-18(10-13(12)21-15(14)17)9-11-5-3-2-4-6-11/h2-6H,7-10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWWVWMPMBDFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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